2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-Dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, a triazine ring, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Triazine Ring:
Sulfonamide Formation: The benzenesulfonamide moiety is prepared by reacting 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine.
Coupling Reaction: The final step involves coupling the triazine derivative with the benzenesulfonamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and the sulfonamide group.
Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Substitution: Various substituted triazine and sulfonamide derivatives.
Oxidation: Oxidized forms of the triazine ring or sulfonamide group.
Reduction: Reduced forms of the triazine ring or sulfonamide group.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, useful in materials science and catalysis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial agent. The presence of the sulfonamide group is crucial for its activity against bacterial enzymes.
Industry
In industry, the compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The triazine ring can interact with nucleophilic sites in proteins, leading to inhibition or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzenesulfonamide: Lacks the triazine ring, making it less versatile in chemical reactions.
N-(4-(Dimethylamino)phenyl)benzenesulfonamide: Does not contain the triazine ring, limiting its biological activity.
4-(Dimethylamino)-6-morpholino-1,3,5-triazine: Lacks the sulfonamide group, reducing its potential as an enzyme inhibitor.
Uniqueness
The combination of the sulfonamide group, triazine ring, and various substituents in 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide makes it unique. This structure allows for diverse chemical reactivity and biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2,5-dichloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N6O3S/c1-23(2)15-20-14(21-16(22-15)24-5-7-27-8-6-24)10-19-28(25,26)13-9-11(17)3-4-12(13)18/h3-4,9,19H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBYLTWIAHCAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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